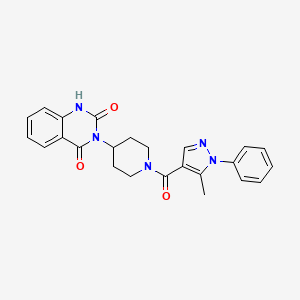

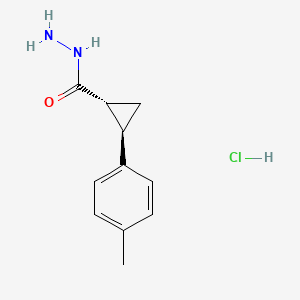

![molecular formula C26H23N5O2S B2610213 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1171167-99-9](/img/structure/B2610213.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity . The specific synthesis process for “N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide” is not available in the retrieved information.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity Research into the synthesis of heterocyclic compounds, such as pyrazole and pyrimidine derivatives, has highlighted their potential antimicrobial activity. For example, the synthesis of pyrimidine derivatives through one-pot synthesis involving aldehyde, diketo compound, and urea/thiourea, based on the Biginelli reaction, demonstrates the methodological advancements in creating compounds with potential antimicrobial properties (Rathod & Solanki, 2018). These synthesized compounds are purified and characterized by spectroscopic techniques, indicating a structured approach to exploring their utility in medicine.

Design and Synthesis of GyrB Inhibitors The development of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showcases a targeted approach to creating novel Mycobacterium tuberculosis GyrB inhibitors. This demonstrates the compound's potential application in combating tuberculosis, with certain compounds showing promising activity in vitro assays against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, along with antituberculosis activity and non-cytotoxicity at observed concentrations (Jeankumar et al., 2013).

Anticancer and Anti-Inflammatory Applications The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscores the exploration of these compounds in cancer treatment. The methodological synthesis and characterization of these compounds provide a basis for further evaluation of their therapeutic potential in oncology (Hassan, Hafez, & Osman, 2014).

Pesticidal Activities The exploration of novel anthranilic diamide derivatives containing pyridylpyrazole and iminodithiocarbamate or thiosemicarbazone motifs for pesticidal activities represents another significant application. The synthesis of these compounds and subsequent testing against the oriental armyworm and various fungi show the potential utility of these derivatives in agriculture, indicating a promising direction for the development of new pesticides (Liu, Wang, Mao, Xiong, & Li, 2018).

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2S/c1-3-33-21-12-13-23-24(15-21)34-26(29-23)30(17-19-9-7-8-14-27-19)25(32)22-16-28-31(18(22)2)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRSXKPELYKNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

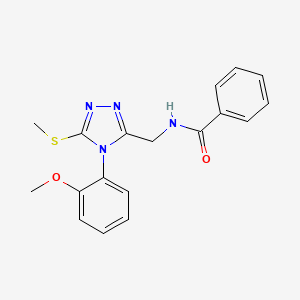

![6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2610140.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanone;hydrochloride](/img/structure/B2610142.png)

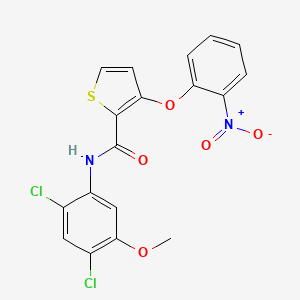

![(E)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethenesulfonamide](/img/structure/B2610144.png)

![Tert-butyl N-[(2S)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2610148.png)

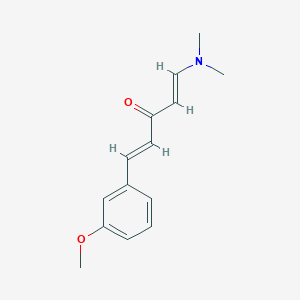

![1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2610149.png)

![7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2610150.png)